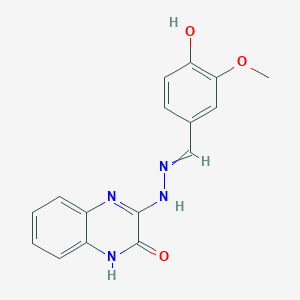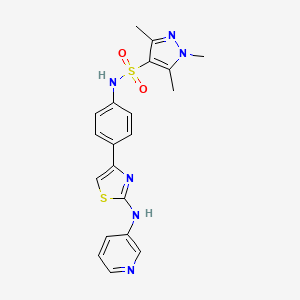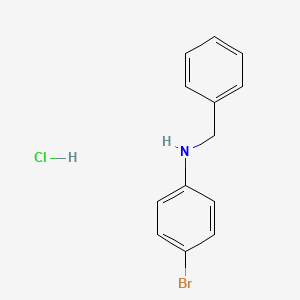
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID25399762-Compound-Table1-C18” is a molecule that has been studied for its interaction with monoamine oxidase type B (MAO-B). This enzyme plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID25399762-Compound-Table1-C18” involves several steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry might be used for quality control .
Chemical Reactions Analysis
Types of Reactions
“PMID25399762-Compound-Table1-C18” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could result in the formation of new functionalized derivatives of the compound .
Scientific Research Applications
“PMID25399762-Compound-Table1-C18” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.
Biology: Studied for its effects on enzyme activity, particularly monoamine oxidase type B, and its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and depression.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of monoamine oxidase type B. This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines, which are important in the metabolism of neuroactive and vasoactive amines. By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective monoamine oxidase type B inhibitor with neuroprotective properties.
Safinamide: A reversible monoamine oxidase type B inhibitor with additional effects on glutamate release.
Uniqueness
“PMID25399762-Compound-Table1-C18” is unique in its specific binding affinity and selectivity for monoamine oxidase type B. Its molecular structure allows for targeted inhibition of this enzyme, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHBHVKAWMFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)

![2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2717798.png)
![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)
![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2717801.png)
![4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2717802.png)




![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)
